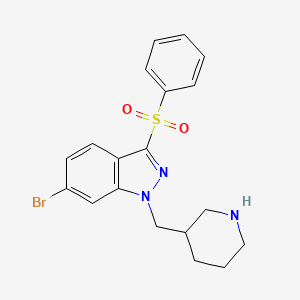
1H-Indazole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds that have shown significant biological activity and are used in various pharmaceutical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indazole Core: Starting from a suitable precursor, such as o-phenylenediamine, the indazole core can be formed through cyclization reactions.
Sulfonylation: The phenylsulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.
Piperidinylmethyl Substitution: The final step involves the substitution of the piperidinylmethyl group, which can be achieved using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indazole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Indazole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- would depend on its specific biological target. Generally, indazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the bromine, phenylsulfonyl, and piperidinylmethyl groups may enhance binding affinity and specificity to certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)-: Lacks the bromine atom, which may affect its reactivity and biological activity.
1H-Indazole, 6-bromo-3-(phenylsulfonyl)-: Lacks the piperidinylmethyl group, potentially altering its pharmacokinetic properties.
1H-Indazole, 6-bromo-1-(3-piperidinylmethyl)-: Lacks the phenylsulfonyl group, which may impact its chemical stability and solubility.
Uniqueness
The unique combination of the bromine, phenylsulfonyl, and piperidinylmethyl groups in 1H-Indazole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
651335-97-6 |
|---|---|
Fórmula molecular |
C19H20BrN3O2S |
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
3-(benzenesulfonyl)-6-bromo-1-(piperidin-3-ylmethyl)indazole |
InChI |
InChI=1S/C19H20BrN3O2S/c20-15-8-9-17-18(11-15)23(13-14-5-4-10-21-12-14)22-19(17)26(24,25)16-6-2-1-3-7-16/h1-3,6-9,11,14,21H,4-5,10,12-13H2 |
Clave InChI |
RGASQMFJZXVTMH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)CN2C3=C(C=CC(=C3)Br)C(=N2)S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




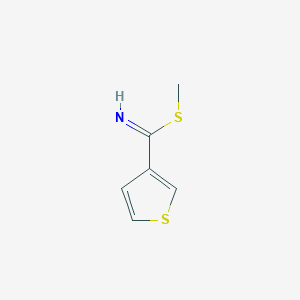
![3-[(1R)-1-(methoxymethoxy)-3-phenylpropyl]cyclohex-2-en-1-one](/img/structure/B12537932.png)

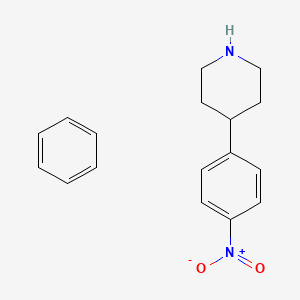
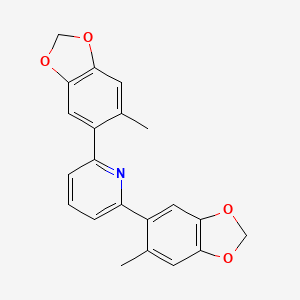
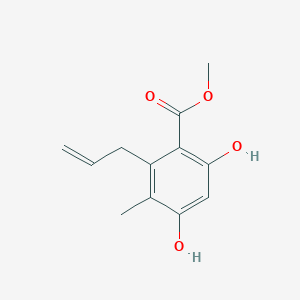
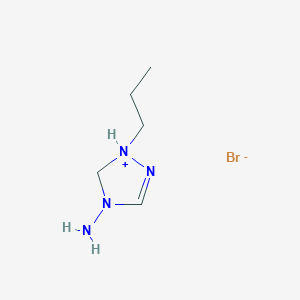
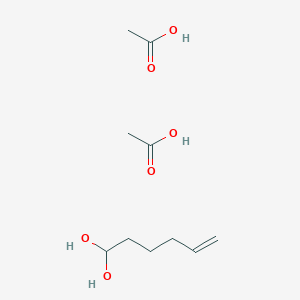
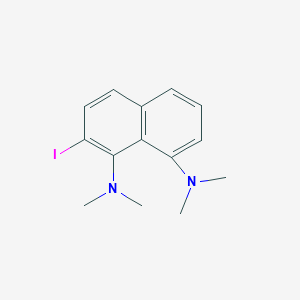
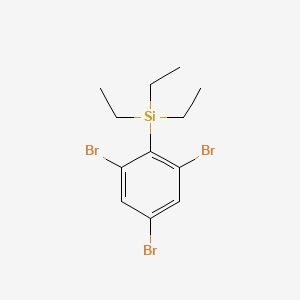
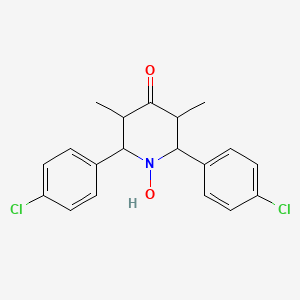
![2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline](/img/structure/B12538007.png)
